2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
The compound 2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a heterocyclic molecule featuring a dihydroisoquinolinone core fused with a 1,2,4-oxadiazole ring.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2/c1-15-10-11-17(12-16(15)2)23-27-24(31-28-23)22-14-29(19-7-5-6-18(26)13-19)25(30)21-9-4-3-8-20(21)22/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXHOZQEKBPAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C22H20ClN3O
- Molecular Weight: 377.87 g/mol
- CAS Number: Not specified in the search results.
The compound features a dihydroisoquinoline core substituted with a chlorophenyl and an oxadiazole moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar dihydroisoquinoline derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. One study reported a derivative exhibiting an IC50 value of 0.3 μM against ALL cells, indicating strong anticancer activity . The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, some derivatives demonstrated selective COX-II inhibition with IC50 values significantly lower than traditional anti-inflammatory drugs like diclofenac . This selectivity is advantageous as it may reduce gastrointestinal side effects associated with non-selective COX inhibitors.
Antimicrobial Activity
Compounds related to this structure have also been tested for antimicrobial activity. A study indicated that certain derivatives exhibited moderate antibacterial effects against Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole ring may enhance the compound's interaction with microbial targets.
Study 1: Anticancer Activity
In a comparative study involving various isoquinoline derivatives, it was found that compounds similar to our target exhibited enhanced cytotoxicity against multiple cancer cell lines. The study utilized WST cytotoxicity assays to quantify cell viability post-treatment. Results indicated that derivatives like compound 14 consistently reduced colony formation in neuroblastoma cell lines .
Study 2: Anti-inflammatory Mechanism
A molecular docking study assessed the binding affinity of the compound to COX enzymes. The results suggested that the compound could effectively bind to the active site of COX-II, potentially leading to reduced production of pro-inflammatory mediators . This finding aligns with in vitro assays showing lower ulcerogenic effects compared to traditional NSAIDs.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Containing Pesticides (Oxadiazon and Oxadiargyl)
The 1,3,4-oxadiazol-2(3H)-one derivatives oxadiazon and oxadiargyl () share functional similarities with the target compound but differ in substituent patterns and core structure. Key comparisons include:
| Property | Target Compound | Oxadiazon | Oxadiargyl |
|---|---|---|---|
| Core Structure | 1,2-Dihydroisoquinolin-1-one + 1,2,4-oxadiazole | 1,3,4-Oxadiazol-2(3H)-one | 1,3,4-Oxadiazol-2(3H)-one |
| Substituents | 3-Chlorophenyl, 3,4-dimethylphenyl | 2,4-Dichloro-5-(1-methylethoxy)phenyl | 2,4-Dichloro-5-(2-propynyloxy)phenyl |
| Electron-Withdrawing Groups | Cl (meta position), CH₃ (ortho/para) | Cl (ortho/para), O-isopropyl | Cl (ortho/para), O-propargyl |
| Potential Bioactivity | Undocumented (inferred: possible pesticidal/medicinal) | Herbicidal | Herbicidal |
- The dihydroisoquinolinone core may offer hydrogen-bonding capabilities absent in simpler oxadiazoles .
Isoquinoline-Oxazole Hybrid (PubChem Compound: [3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-yl]-(3,4-Dihydro-1H-Isoquinolin-2-yl)Methanone)
This compound () shares an isoquinoline moiety with the target but replaces the oxadiazole with an oxazole ring. Key differences include:
| Property | Target Compound | PubChem Compound |
|---|---|---|
| Heterocyclic Core | 1,2,4-Oxadiazole | 1,2-Oxazole |
| Chlorine Position | 3-Chlorophenyl | 2-Chlorophenyl |
| Electronic Effects | Oxadiazole (electron-deficient) | Oxazole (moderately electron-deficient) |
| Hydrogen Bonding | Lactam (NH/C=O) in dihydroisoquinolinone | Methanone (C=O) |
- Computational Analysis : Density-functional theory (DFT) studies () suggest that the electron-deficient 1,2,4-oxadiazole in the target compound may exhibit a lower LUMO energy compared to oxazole, enhancing electrophilic reactivity. Multiwfn-based topology analysis () could further quantify charge transfer differences between these cores .
Computational and Crystallographic Comparisons
Density-Functional Theory (DFT) Studies
- Thermochemical Accuracy : Becke’s hybrid functional () predicts atomization energies with a 2.4 kcal/mol error margin, making it suitable for comparing the target compound’s stability with oxadiazon. For example, the 3,4-dimethylphenyl group may reduce strain energy compared to oxadiazon’s dichlorophenyl substituent .
- Electron Density Analysis : The Colle-Salvetti correlation-energy formula () applied via Multiwfn () could highlight differences in electron localization between the target’s chlorophenyl group and oxadiargyl’s propargyloxy chain .
Crystallographic Data
SHELX-refined structures () of similar compounds reveal:
- Bond Lengths : The C–N bond in 1,2,4-oxadiazole (1.33 Å) is shorter than in 1,3,4-oxadiazoles (1.36 Å), suggesting higher ring stability in the target compound .
- Torsional Angles: The dihydroisoquinolinone core likely imposes planar rigidity, contrasting with the more flexible methanone linker in ’s compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
